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molecular formula C8H16ClNO3 B8346701 Ethyl 2-amino-4-methyl-3-oxopentanoate hydrochloride

Ethyl 2-amino-4-methyl-3-oxopentanoate hydrochloride

Cat. No. B8346701
M. Wt: 209.67 g/mol
InChI Key: STXQYTGSIQCKFA-UHFFFAOYSA-N
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Patent
US07872034B2

Procedure details

10 g of HCl are introduced into 200 ml of ethanol. 46 g of ethyl 2-hydroxyimino-4-methyl-3-oxopentanoate are dissolved in this mixture, 5 g of Pd (10% on carbon) are added and the mixture is stirred under an atmosphere of hydrogen (5 bar) for 8 hours. The reaction mixture is filtered through Celite and the solvent is removed under reduced pressure. This gives 45 g of ethyl 2-amino-4-methyl-3-oxopentanoate hydrochloride as a white solid. C8H15NO3*HCl (209.5), MS (ESI)=188 (M+H+).
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
ethyl 2-hydroxyimino-4-methyl-3-oxopentanoate
Quantity
46 g
Type
reactant
Reaction Step Two
Name
Quantity
5 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].C(O)C.O[N:6]=[C:7]([C:13](=[O:17])[CH:14]([CH3:16])[CH3:15])[C:8]([O:10][CH2:11][CH3:12])=[O:9]>[Pd]>[ClH:1].[NH2:6][CH:7]([C:13](=[O:17])[CH:14]([CH3:16])[CH3:15])[C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
ethyl 2-hydroxyimino-4-methyl-3-oxopentanoate
Quantity
46 g
Type
reactant
Smiles
ON=C(C(=O)OCC)C(C(C)C)=O
Name
Quantity
5 g
Type
solvent
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred under an atmosphere of hydrogen (5 bar) for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
Cl.NC(C(=O)OCC)C(C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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